molecular formula C24H22ClN3O2 B251421 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide

Cat. No. B251421
M. Wt: 419.9 g/mol
InChI Key: IOZRXYYKWBKRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BCP, and it is a piperazine-based molecule that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of BCP involves its binding to dopamine D3 receptors, which are predominantly located in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and its dysfunction has been linked to mood disorders such as depression and addiction. By selectively binding to these receptors, BCP may modulate the activity of this pathway and improve mood and motivation.
Biochemical and Physiological Effects:
BCP has been found to have several biochemical and physiological effects, including the modulation of dopamine release and the activation of downstream signaling pathways. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to the anxiolytic and antidepressant properties of BCP.

Advantages and Limitations for Lab Experiments

One advantage of using BCP in lab experiments is its selectivity for dopamine D3 receptors, which allows for the specific modulation of this pathway. However, BCP has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, its effects on other neurotransmitter systems have not been fully elucidated, which may complicate its interpretation in complex systems.

Future Directions

There are several future directions for the use of BCP in scientific research. One potential area of exploration is its use in the treatment of mood disorders, particularly depression and addiction. Another area of interest is its potential as a tool for understanding the role of dopamine D3 receptors in the mesolimbic pathway. Finally, further research is needed to fully elucidate the biochemical and physiological effects of BCP, as well as its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of BCP can be achieved through various methods, including the reaction of 4-benzoylpiperazine with 2-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-chlorobenzoyl chloride with 4-benzoylpiperazine in the presence of a tertiary amine. Both methods have been successful in producing BCP, with yields ranging from 70-90%.

Scientific Research Applications

BCP has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. BCP has also been found to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.

properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C24H22ClN3O2/c25-20-11-5-4-10-19(20)23(29)26-21-12-6-7-13-22(21)27-14-16-28(17-15-27)24(30)18-8-2-1-3-9-18/h1-13H,14-17H2,(H,26,29)

InChI Key

IOZRXYYKWBKRQZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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